N-(5-iodo-6-methylpyridin-2-yl)pyridine-3-carboxamide
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Overview
Description
N-(5-iodo-6-methylpyridin-2-yl)pyridine-3-carboxamide is a compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-iodo-6-methylpyridin-2-yl)pyridine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-iodo-2-methylpyridine and 3-pyridinecarboxylic acid.
Coupling Reaction: The key step involves a coupling reaction between 5-iodo-2-methylpyridine and 3-pyridinecarboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-iodo-6-methylpyridin-2-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Organometallic reagents like Grignard reagents or organolithium compounds.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(5-iodo-6-methylpyridin-2-yl)pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of kinase inhibitors.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular pathways and its potential as a therapeutic agent.
Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions and enzyme activities.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5-iodo-6-methylpyridin-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit kinase enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins and affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(5-bromo-6-methylpyridin-2-yl)pyridine-3-carboxamide
- N-(5-chloro-6-methylpyridin-2-yl)pyridine-3-carboxamide
- N-(5-fluoro-6-methylpyridin-2-yl)pyridine-3-carboxamide
Uniqueness
N-(5-iodo-6-methylpyridin-2-yl)pyridine-3-carboxamide is unique due to the presence of the iodine atom, which can be selectively substituted with various functional groups, providing a versatile platform for the synthesis of diverse derivatives. This makes it a valuable compound for medicinal chemistry and chemical biology research.
Properties
IUPAC Name |
N-(5-iodo-6-methylpyridin-2-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10IN3O/c1-8-10(13)4-5-11(15-8)16-12(17)9-3-2-6-14-7-9/h2-7H,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUQJXPCUUQKDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CN=CC=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10IN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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